molecular formula C9H4Cl3N B13754703 2,6,7-Trichloroquinoline CAS No. 78060-49-8

2,6,7-Trichloroquinoline

Cat. No.: B13754703
CAS No.: 78060-49-8
M. Wt: 232.5 g/mol
InChI Key: SNRODFQERFRLSU-UHFFFAOYSA-N
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Description

Chlorinated quinolines are widely studied for their reactivity, biological activity, and applications in pharmaceuticals and agrochemicals. For this analysis, comparisons will focus on structurally similar chlorinated quinoline derivatives with available data, including 2,4,6-Trichloroquinoline, 2,6-Dichloroquinoline, and 4-Chloro-6,7-dimethoxyquinoline.

Properties

CAS No.

78060-49-8

Molecular Formula

C9H4Cl3N

Molecular Weight

232.5 g/mol

IUPAC Name

2,6,7-trichloroquinoline

InChI

InChI=1S/C9H4Cl3N/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H

InChI Key

SNRODFQERFRLSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 6, and 7 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6,7-Trichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while nucleophilic substitution can produce a variety of substituted quinolines .

Scientific Research Applications

2,6,7-Trichloroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis of Chlorinated Quinoline Derivatives

2,4,6-Trichloroquinoline (CAS 1677-50-5)

  • Physical Properties : Pale yellow to brown solid .
  • Reactivity : Undergoes nucleophilic substitution and electrophilic aromatic substitution due to electron-withdrawing chlorine groups .
  • Applications : Used in pharmaceuticals (e.g., antimicrobial agents) and agrochemicals (e.g., pesticide intermediates) .

2,6-Dichloroquinoline (CAS 1810-72-6)

  • Physical Properties: Not explicitly described, but typically a crystalline solid.
  • Reactivity : Serves as a precursor in antimalarial drug synthesis (e.g., chloroquine derivatives) .
  • Applications : Critical in pharmaceutical manufacturing, with stringent quality control for drug efficacy .
  • Safety : Synthesis requires adherence to safety protocols to mitigate hazards from chlorine handling .

4-Chloro-6,7-dimethoxyquinoline

  • Physical Properties : Pink crystals with a melting point of 403–404 K .
  • Reactivity : Exhibits intramolecular C–H⋯Cl interactions, stabilizing its planar structure .
  • Applications: Primarily a research compound for studying quinoline derivatives’ structural and biological properties .
  • Safety : Proper disposal protocols are essential to avoid environmental contamination .

Data Table: Comparative Overview

Property 2,4,6-Trichloroquinoline 2,6-Dichloroquinoline 4-Chloro-6,7-dimethoxyquinoline
CAS Number 1677-50-5 1810-72-6 Not specified
Physical State Pale yellow to brown solid Crystalline solid (inferred) Pink crystals
Melting Point Not reported Not reported 403–404 K
Key Reactivity Nucleophilic substitution Antimalarial precursor Planar structure with H-bonding
Applications Pharma, agrochemicals Antimalarial synthesis Medicinal chemistry research
Safety Considerations Environmental toxicity Synthesis hazards Requires controlled disposal

Key Research Findings

Substituent Effects: Chlorine atoms at positions 2, 4, and 6 (2,4,6-Trichloroquinoline) enhance electrophilic substitution reactivity but increase environmental risks . Methoxy groups in 4-Chloro-6,7-dimethoxyquinoline improve solubility and modulate bioactivity compared to fully chlorinated analogs .

Synthetic Routes: Chlorination using POCl₃ is common for introducing chlorine substituents (e.g., 4-Chloro-6,7-dimethoxyquinoline synthesis) . 2,6-Dichloroquinoline’s role in antimalarials highlights the pharmaceutical relevance of selective chlorination .

Structural Insights: X-ray crystallography of 4-Chloro-6,7-dimethoxyquinoline confirms planarity and intramolecular interactions, influencing its stability .

Expert Opinions

  • Pharmaceutical Chemistry: 2,6-Dichloroquinoline is deemed indispensable for antimalarial drug production, emphasizing the need for high-purity synthesis .
  • Environmental Science: Chlorinated quinolines like 2,4,6-Trichloroquinoline require rigorous ecotoxicological assessments due to persistence in ecosystems .

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